molecular formula C8H9N3 B077689 1-Methylbenzoimidazol-5-amin CAS No. 10394-38-4

1-Methylbenzoimidazol-5-amin

Katalognummer B077689
CAS-Nummer: 10394-38-4
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: IWBGBYZGEQUDBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds structurally related to "1-Methylbenzoimidazol-5-amine," often involves multi-step chemical processes. For instance, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its analogues through a simple two-step synthesis illustrates a methodology that could be adapted for related compounds. These processes highlight the flexibility in synthesizing benzimidazole derivatives using various starting materials and conditions to achieve desired structural features (Witchard & Watson, 2010).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, such as the study of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, reveals the importance of conformational dynamics in determining the properties of these compounds. The antiperiplanar conformation of terminal benzimidazole groups in some molecules contrasts with the synperiplanar conformation in others, influencing their reactivity and interactions (Li et al., 2012).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, highlighting their versatile chemical properties. For example, the amination of N-substituted amidines to produce 1,2-disubstituted benzimidazoles demonstrates the nucleophilic substitution capabilities of these compounds. This process is pivotal for introducing new functional groups and expanding the chemical diversity of the benzimidazole core (Alla et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of novel benzimidazole Mannich bases, including their 1H-NMR, 13C-NMR, FTIR spectra, and elemental analysis, provide valuable insights into their structural and physical properties, which are essential for their practical applications (Marinescu et al., 2020).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interaction with other molecules, are integral to their functionality. For instance, the synthesis and potent antimicrobial activity of some benzimidazole-5-carboxylic acid alkyl ester derivatives showcase the chemical versatility and bioactive potential of these compounds. Their ability to serve as potent antibacterial and antifungal agents exemplifies the practical significance of understanding their chemical properties (Ozden et al., 2005).

Wissenschaftliche Forschungsanwendungen

Korrosionsschutzmittel

Benzimidazole, einschließlich 1-Methylbenzoimidazol-5-amin, sind bekanntlich wirksame Korrosionsschutzmittel für Stähle, reine Metalle und Legierungen . Sie sind besonders wirksam in extrem aggressiven, korrosiven sauren Medien wie 1 M HCl, 1 M HNO3, 1,5 M H2SO4, basischen Medien, 0,1 M NaOH oder Salzlösungen . Sie wirken als Inhibitoren vom gemischten Typ und zeigen eine stärkere Hemmwirkung auf die kathodische Reaktion als auf die anodische Reaktion .

Pharmakologische Anwendungen

Benzimidazole haben vielversprechende Anwendungen in biologischen und klinischen Studien gezeigt . Sie werden ausgiebig als potente Inhibitoren verschiedener Enzyme untersucht, die in einer Vielzahl therapeutischer Anwendungen eine Rolle spielen . Dazu gehören antidiabetische, krebshemmende, antimikrobielle, antiparasitäre, analgetische, antivirale und Antihistamin-Anwendungen . Sie werden auch in der Kardiologie, Neurologie, Endokrinologie, Ophthalmologie und mehr eingesetzt .

Biologische Aktivität

Benzimidazole, einschließlich this compound, haben sich als biologisch signifikant aktiv erwiesen . Dies liegt an ihren hervorragenden Eigenschaften wie erhöhter Stabilität, Bioverfügbarkeit .

Struktur-Wirkungs-Beziehungsstudien

Benzimidazole werden häufig in Struktur-Wirkungs-Beziehungsstudien (SAR) in der medizinischen Chemie verwendet <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 13

Safety and Hazards

The safety data sheet for 1-Methylbenzoimidazol-5-amine indicates that it is classified under acute toxicity, oral (Category 4) according to the Globally Harmonized System of Classification and Labelling of Chemicals .

Zukünftige Richtungen

Research on benzimidazole derivatives, including 1-Methylbenzoimidazol-5-amine, is an active and attractive topic in medicinal chemistry . The development of new drugs based on these compounds has the potential to address resistance to current chemotherapies .

Eigenschaften

IUPAC Name

1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBGBYZGEQUDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311266
Record name 1-methylbenzoimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10394-38-4
Record name 10394-38-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methylbenzoimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,3-benzodiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-nitrobenzimidazole (3.0 g, 18.4 mmol) in 100 ml of THF was stirred with NaH (2.7 g, 36.8 mmol) for 0.5 h at 25° C. To the solution was added methyl iodide (2.0 ml, 20.3 mmol) and resulting mixture was stirred for 12 h. The reaction mixture was concentrated in vacuo to provide an oil, which was dissolved in 200 ml of MeOH and stirred with 0.3 g of 10% Pd/C under H2 for 12 h. The reaction mixture was filtered and concentrated in vacuo, yielding a dark oily residue which was subjected to column chromatography (3% MeOH/CHCl3) to provide 0.69 g (3.9 mmol, 21%) of 1-methyl-5-aminobenzimidazole and 0.36 g (2.0 mmol, 11%) of 3-methyl-5-aminobenzimidazole.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-Methyl-5-nitro-1H-benzo[d]imidazole (prepared as described in WO 2005/092899; 1.14 g, 6.43 mmol) in EtOH (50 ml) was stirred under H2 (1 atm) at RT in the presence of 10% Pd/C (50 wt % H2O, 1.37 g, 0.643 mmol). After 18 h, the completed reaction was filtered on Celite, rinsing forward with EtOH. The combined filtrates were concentrated to afford crude 1-methyl-1H-benzo[d]imidazol-5-amine (1.02 g, 108% yield) as a dark orange oil which was used as is in the next reaction. 1H NMR (400 MHz, DMSO-d6) δ 7.87 (s, 1H), 7.17 (d, J=8.4 Hz, 1H), 6.75 (d, J=2.0 Hz, 1H), 6.59 (dd, J=2.0 and 8.4 Hz, 1H), 4.73 (brs, 2H), 3.69 (s, 3H); MS (ESI) m/z: 148.0 (M+H+).
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.37 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 5-nitrobenzimidazole (3.0 g, 18.4 mmol) in 100 ml of THF was stirred with NaH (2.7 g, 36.8 mmol) for 0.5 h at 25° C. To the solution was added methyl iodide (2.0 ml, 20.3 mmol) and resulting mixture was stirred for 12 h. The reaction mixture was concentrated in vacuo to provide an oil, which was dissolved in 200 ml of MeOH and stirred with 0.3 g of 10% Pd/C under H2 for 12 h. The reaction mixture was filtered and concentrated in vacuo, yielding a dark oily residue which was subjected to column chromatography (3% MeOH/CHCl,) to provide 0.69 g (3.9 mmol, 21%) of 1-methyl-5-aminobenzimidazole and 0.36 g (2.0 mmol, 11%) of 3-methyl-5-aminobenzimidazole.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.